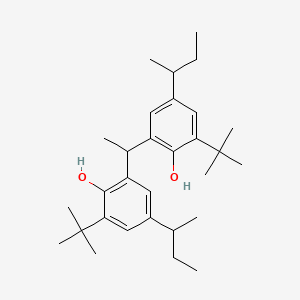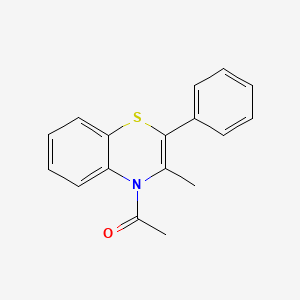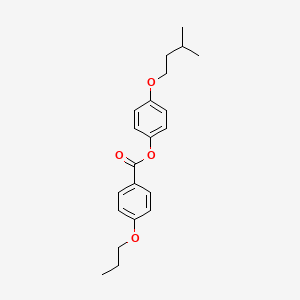![molecular formula C11H20S2 B14469060 6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane CAS No. 66314-59-8](/img/structure/B14469060.png)
6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6,10-Trimethyl-1,4-dithiaspiro[45]decane is a chemical compound characterized by its unique spiro structure, which includes two sulfur atoms and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a suitable dithiol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This can lead to a range of biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dithiaspiro[4.5]decane: Similar spiro structure but lacks the methyl groups.
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Contains nitrogen atoms and has different functional groups.
Uniqueness
6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
66314-59-8 |
|---|---|
Molekularformel |
C11H20S2 |
Molekulargewicht |
216.4 g/mol |
IUPAC-Name |
6,6,10-trimethyl-1,4-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C11H20S2/c1-9-5-4-6-10(2,3)11(9)12-7-8-13-11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
XDZABLJCWDUAIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C12SCCS2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


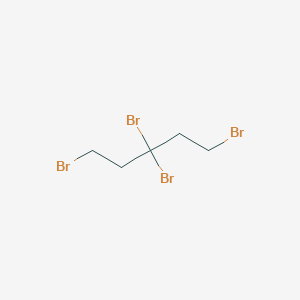
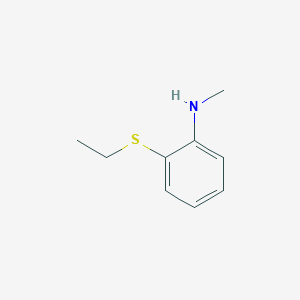

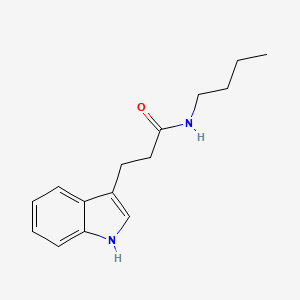
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)

